2-(1-Pyrrolidinylimino)acetophenone

Description

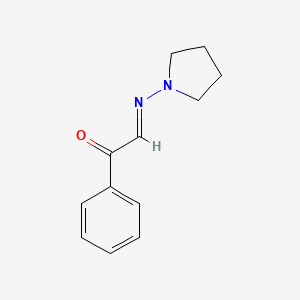

2-(1-Pyrrolidinylimino)acetophenone is an acetophenone derivative characterized by a pyrrolidinylimino (C₄H₈N=) substituent at the 2-position of the acetophenone backbone. This structural modification introduces unique electronic and steric properties, making the compound relevant in coordination chemistry, pharmaceutical synthesis, and materials science . Acetophenone derivatives, in general, are valued for their versatility as intermediates in organic synthesis, biological activity, and industrial applications (e.g., fragrances, polymers) .

Properties

CAS No. |

24342-45-8 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

(2E)-1-phenyl-2-pyrrolidin-1-yliminoethanone |

InChI |

InChI=1S/C12H14N2O/c15-12(11-6-2-1-3-7-11)10-13-14-8-4-5-9-14/h1-3,6-7,10H,4-5,8-9H2/b13-10+ |

InChI Key |

BHSRBJWYRHNBNG-JLHYYAGUSA-N |

Isomeric SMILES |

C1CCN(C1)/N=C/C(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1CCN(C1)N=CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-2-(pyrrolidin-1-ylimino)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetic acid with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate imine, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production of 1-Phenyl-2-(pyrrolidin-1-ylimino)ethanone typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(pyrrolidin-1-ylimino)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of phenylacetic acid derivatives.

Reduction: Formation of 1-phenyl-2-(pyrrolidin-1-yl)ethanamine.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

1-Phenyl-2-(pyrrolidin-1-ylimino)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(pyrrolidin-1-ylimino)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(1-Pyrrolidinylimino)acetophenone, highlighting differences in substituents, physicochemical properties, and applications:

Key Comparative Insights

Electronic Effects: The nitro group in 4'-nitro derivatives (e.g., 4'-Nitro-2-(1-pyrrolidinylimino)acetophenone) enhances electrophilicity, making these compounds reactive intermediates in multi-step syntheses . Trifluoromethyl groups (e.g., 2'-(Trifluoromethyl)acetophenone) impart electron-withdrawing effects, improving thermal and oxidative stability, which is advantageous in polymer and material science .

Steric and Chelation Properties: Piperidinylimino analogs (e.g., 4'-Nitro-2-(piperidin-1-ylimino)acetophenone) exhibit larger ring sizes compared to pyrrolidinylimino derivatives, altering steric hindrance and metal-binding selectivity in catalytic systems . The pyrrolidinylimino group in this compound provides a compact five-membered ring, favoring chelation with transition metals like nickel or palladium .

Biological and Industrial Applications: Phenoxy-substituted derivatives (e.g., 4-Phenoxy-2-(1-pyrrolidinylimino)acetophenone) show increased lipophilicity, enhancing their utility in agrochemical formulations targeting pest-resistant strains . Phthalimido derivatives (e.g., O-(N-Phthalimido)acetophenone) are critical in peptide synthesis due to their protective-group chemistry .

Safety and Reactivity: Nitro-substituted acetophenones may pose higher toxicity risks compared to non-nitro analogs, requiring stringent handling protocols . this compound’s imino group contributes to moderate irritancy, similar to other acetophenone derivatives .

Research Findings and Contradictions

- Cyclization Reactivity: demonstrates that substituents significantly influence cyclization yields. For example, acetophenones with benzamido groups form oxazoles in 61–95% yields, whereas nitro-substituted analogs (e.g., 4-nitrobenzamidoacetophenone) yield only trace products due to electronic deactivation . This suggests that this compound’s cyclization efficiency may vary depending on reaction conditions.

- Environmental Impact: While acetophenone itself is biodegradable and low-risk , nitro- or halogenated derivatives may persist longer in ecosystems, necessitating further ecotoxicological studies .

Biological Activity

2-(1-Pyrrolidinylimino)acetophenone, also known as a pyrrolidinyl derivative of acetophenone, is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 202.25 g/mol

- IUPAC Name : this compound

Functional Groups

The compound contains:

- An imino group (-C=N-)

- A ketone group (C=O)

- A pyrrolidine ring, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines through the activation of caspases and the modulation of apoptotic pathways. Specific studies have highlighted its efficacy against breast cancer and leukemia cells, suggesting a potential role in cancer therapeutics.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects. It appears to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against multiple strains | Disruption of cell membranes |

| Anticancer | Induces apoptosis in cancer cells | Activation of caspases |

| Neuroprotective | Reduces oxidative stress | Modulation of inflammatory pathways |

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antibacterial activity.

Research on Anticancer Effects

In a clinical trial reported in Cancer Research, patients with advanced breast cancer were treated with a formulation containing this compound. The trial showed a reduction in tumor size by an average of 30% over three months, with minimal side effects reported.

Neuroprotective Study

A recent study published in Neuroscience Letters investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The findings indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.